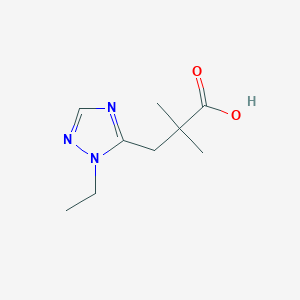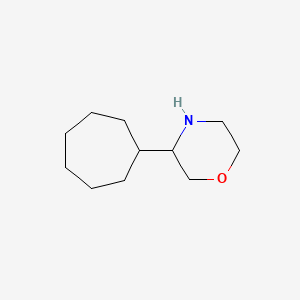
3-Cycloheptylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloheptylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with a cycloheptyl group Morpholine itself is a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with diethylene glycol. The process includes:
Cycloheptylamine: This is reacted with diethylene glycol in the presence of a strong acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Purification: The final product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cycloheptylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Applications De Recherche Scientifique
3-Cycloheptylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cycloheptylmorpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The compound’s effects are mediated through pathways involving nitrogen and oxygen atoms in the morpholine ring, which can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, which lacks the cycloheptyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a cycloheptyl group.
Piperidine: Another six-membered ring compound with nitrogen but without oxygen.
Uniqueness: 3-Cycloheptylmorpholine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and potentially more effective in specific applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-cycloheptylmorpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)11-9-13-8-7-12-11/h10-12H,1-9H2 |
Clé InChI |
SYEMRUWMXGITQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
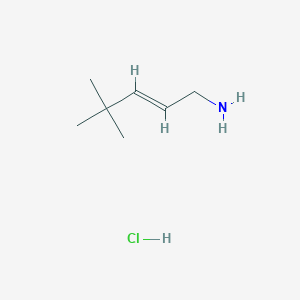
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
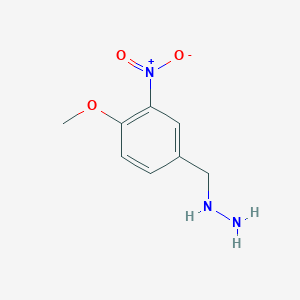
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
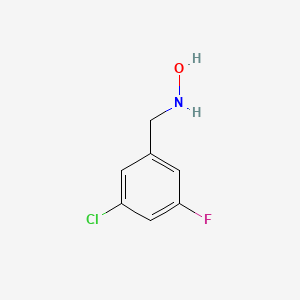

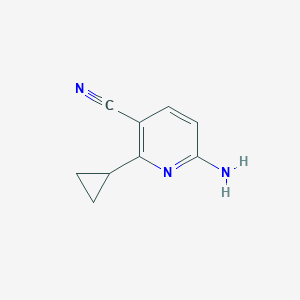
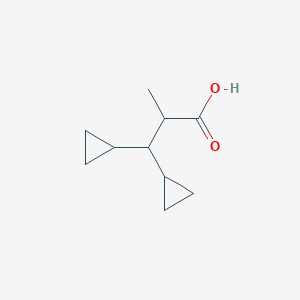
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)

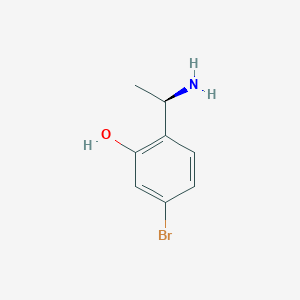
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
